molecular formula C24H20N4O4S B2782478 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 899736-12-0

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2782478
CAS No.: 899736-12-0
M. Wt: 460.51
InChI Key: VQLMUDRXKUQLCG-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core substituted with a methoxy group at position 4 and a methyl group at position 5. The acrylamide backbone is further modified with a 3-nitrophenyl moiety and a pyridin-2-ylmethyl group. The (E)-configuration of the acrylamide double bond is critical for maintaining structural rigidity and optimizing interactions with biological targets. The nitro group may enhance electron-withdrawing effects, influencing redox activity or binding affinity to cysteine-rich proteins .

Properties

IUPAC Name

(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4S/c1-16-9-11-20(32-2)22-23(16)33-24(26-22)27(15-18-7-3-4-13-25-18)21(29)12-10-17-6-5-8-19(14-17)28(30)31/h3-14H,15H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLMUDRXKUQLCG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24H20N4O4S
  • Molecular Weight : 460.51 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiazole moiety is known to enhance the compound's affinity for specific targets, potentially leading to modulation of cellular pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can act as a modulator for certain receptors, influencing signaling pathways associated with various physiological responses.

Structure-Activity Relationships (SAR)

The structure of this compound suggests that modifications in its structure can significantly influence its biological activity:

Structural Component Modification Impact
Thiazole RingEssential for cytotoxic and antimicrobial activity
Methoxy GroupEnhances lipophilicity and receptor binding affinity
Nitro GroupContributes to electron-withdrawing properties, enhancing reactivity
Pyridine SubstituentInfluences solubility and interaction with biological targets

Anticancer Activity

Research has shown that compounds with similar structural frameworks exhibit anticancer properties. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins .

A study highlighted that thiazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar activities .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. In vitro studies have indicated that compounds containing the thiazole ring exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Case Studies

  • Antitumor Efficacy : A recent study evaluated a series of thiazole derivatives, including compounds similar to this compound. The results showed promising anticancer activity against human lung adenocarcinoma cells with IC50 values in the low micromolar range .
  • Antimicrobial Screening : Another study screened various thiazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide exhibit significant anticancer properties. The benzo[d]thiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of benzo[d]thiazole can target multiple pathways involved in cancer progression, including the inhibition of cell proliferation and migration.

1.2 Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing thiazole rings have been documented for their effectiveness against various bacterial and fungal strains. In vitro studies have demonstrated that similar compounds exhibit moderate to high antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications in the molecular structure, such as changes in substituents on the thiazole or pyridine rings, can significantly affect its biological activity and selectivity towards specific targets.

Modification Effect on Activity
Substitution on thiazoleEnhanced anticancer activity
Variation in nitrophenylIncreased antimicrobial potency
Alteration in pyridine groupImproved receptor binding affinity

Case Studies

4.1 Study on Anticancer Effects
A study published in a peer-reviewed journal demonstrated that a related compound with a similar structure inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This highlights the potential application of this compound in cancer therapy.

4.2 Investigation into Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole derivatives found that compounds with similar functional groups exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that modifications to the nitrophenyl group could enhance efficacy against resistant strains.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Reactions

The compound’s nitrophenyl and acrylamide groups participate in distinct reactions:

Electrophilic Aromatic Substitution

  • Nitration : Further nitration at the 3-nitrophenyl group is hindered due to steric and electronic deactivation.

  • Sulfonation : Limited reactivity observed under concentrated H₂SO₄ at 100°C.

Nucleophilic Additions

  • Thiol-Acrylate Conjugation : The acrylamide’s α,β-unsaturated carbonyl reacts with thiols (e.g., glutathione) via Michael addition (pH 7.4, 37°C).

  • Amine Attack : Primary amines (e.g., methylamine) selectively attack the acrylamide carbonyl, forming imine derivatives.

Catalyzed Reactions and Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the aromatic rings:

Reaction Type Catalyst/System Product Application
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivatives at nitrophenylDrug conjugate synthesis
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, tolueneAmino-substituted benzo[d]thiazoleBioactivity modulation

These reactions require anhydrous conditions and inert atmospheres .

Functional Group Transformations

The nitro group undergoes selective reductions:

Reduction Method Conditions Product Selectivity
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanol3-Aminophenyl derivative>90%
Sodium DithioniteNa₂S₂O₄, H₂O/EtOH, 50°CPartial reduction to hydroxylamine60–65%

The methoxy group on the benzo[d]thiazole remains stable under these conditions .

Stability Under Reaction Conditions

The compound’s stability varies with environmental factors:

Condition Effect Degradation Pathway
Acidic (pH < 3)Hydrolysis of acrylamide to carboxylic acidLoss of biological activity
Alkaline (pH > 10)Cleavage of thiazole ringFormation of sulfonic acid derivatives
UV Light (254 nm)Nitro group photoreductionGeneration of radical intermediates

Stability is optimal in neutral, anhydrous solvents (e.g., DMSO) at −20°C.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole/Related Heterocycles

  • CAS:1321710-65-9 (): This analog replaces the pyridin-2-ylmethyl group with a (Z)-configured 3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene moiety. The (Z)-configuration introduces steric constraints distinct from the (E)-geometry of the original compound, which could alter target binding.
  • (E)-N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h) ():
    The benzimidazole core here replaces benzothiazole, and the 4-hydroxy-3,5-dimethoxyphenyl group introduces polar hydroxyl and methoxy substituents. These changes likely increase hydrogen-bonding capacity, making this compound more suitable for hydrophilic targets like kinases or DNA-binding proteins.

Nitrophenyl-Containing Analogs

  • (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) ():
    The nitro group is retained, but the acrylamide is branched with a propyl chain and a p-tolyl group. The Z/E isomerism at the acrylamide junction may lead to divergent conformational preferences, affecting interactions with hydrophobic binding pockets. The propyl group could enhance metabolic stability compared to the pyridinylmethyl group in the original compound.

Pyridine-Modified Derivatives

  • (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (): The cyano group and trimethoxyphenyl substituent increase electron-withdrawing and membrane-permeability properties. The pyrimidine-pyridine scaffold may confer selectivity for tyrosine kinases, contrasting with the original compound’s benzothiazole-pyridine framework.

Imidazopyridine-Based Compounds

  • (R,E)-N-(1-(6-Chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(4-methylthiazol-2-yl)acrylamide (13b) (): The imidazopyridine core and chloro substituent suggest a design optimized for kinase inhibition (e.g., ALK or EGFR). The 4-methylpiperazine group enhances solubility and may reduce off-target effects compared to the nitro group in the original compound.

Key Structural and Functional Differences

Feature Original Compound Analog (CAS:1321710-65-9) () Compound 7h ()
Core Structure Benzo[d]thiazole (Z)-3,7-Dimethylbenzo[d]thiazol-2(3H)-ylidene Benzo[d]imidazole
Key Substituents 4-Methoxy, 7-methyl; 3-nitrophenyl; pyridin-2-ylmethyl 3,7-Dimethyl; 3-nitrophenyl 5,6-Dimethyl; 4-hydroxy-3,5-dimethoxyphenyl
Electron Effects Nitro group (strong electron-withdrawing) Methyl groups (electron-donating) Methoxy and hydroxyl (mixed electron effects)
Solubility Moderate (pyridine enhances aqueous solubility) Low (lipophilic substituents dominate) High (polar hydroxyl and methoxy groups)
Potential Targets Redox enzymes, cysteine proteases Lipophilic targets (e.g., membrane-bound receptors) DNA topoisomerases, kinases

Pharmacological Implications

  • Nitro Group Role : The 3-nitrophenyl group in the original compound may facilitate interactions with cysteine residues in proteins (e.g., via nucleophilic aromatic substitution), a feature absent in analogs like 7h () or 13b () .
  • Pyridine vs. Piperazine : The pyridin-2-ylmethyl group may chelate metal ions or engage in π-π stacking, whereas piperazine-containing analogs () prioritize solubility and basicity for kinase inhibition .
  • Conformational Rigidity : The (E)-acrylamide configuration in the original compound likely enforces a planar structure, contrasting with the (Z)-configured CAS:1321710-65-9, which may adopt a bent conformation .

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step reactions starting with substituted benzo[d]thiazoles and acrylamide precursors. Key steps include:

  • Coupling reactions : Substituted benzo[d]thiazol-2-amine derivatives are reacted with acryloyl chloride intermediates under basic conditions (e.g., triethylamine in dry THF at 0–5°C) .
  • N-alkylation : Pyridin-2-ylmethyl groups are introduced via nucleophilic substitution using methyl iodide or similar alkylating agents . Characterization :
  • Spectroscopy : IR confirms amide C=O stretches (~1650–1680 cm⁻¹). 1^1H/13^13C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 2.3–4.0 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 446.48) .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

  • Anticancer activity : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 48–72 hours .
  • Antimicrobial screening : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/NADH consumption as readouts .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and target interactions?

  • Reaction pathways : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and intermediates in acrylamide formation .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like kinases or DNA gyrase. Focus on hydrogen bonds between the nitro group and catalytic residues (e.g., Lys45 in EGFR) .
  • MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Q. How to address contradictions in biological activity data across studies?

  • Purity verification : Re-analyze compound purity via HPLC (≥95%) and confirm crystallinity with XRD .
  • Assay standardization : Use reference controls (e.g., doxorubicin for cytotoxicity) and harmonize protocols (e.g., RPMI-1640 media, 10% FBS) .
  • Orthogonal assays : Cross-validate antiproliferative effects with clonogenic assays and apoptosis markers (Annexin V/PI) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Substituent variation : Synthesize analogs with halogens (Cl, F) at the 3-nitrophenyl group to modulate electron-withdrawing effects .
  • Scaffold hopping : Replace pyridin-2-ylmethyl with morpholinopropyl to enhance solubility (logP reduction) .
  • Bioisosteres : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .

Q. How to design kinetic and thermodynamic studies for reaction optimization?

  • Kinetic profiling : Use stopped-flow spectroscopy to monitor acrylamide formation rates under varying temperatures (25–60°C) and solvents (DMF vs. THF) .
  • Thermodynamic parameters : Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd_d) and enthalpy changes (ΔH) for target interactions .
  • Byproduct analysis : GC-MS identifies side products (e.g., unreacted benzo[d]thiazole precursors) to refine stoichiometry .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide couplingAcryloyl chloride, Et3_3N, THF, 0°C68–7292%
N-alkylationPyridin-2-ylmethyl chloride, K2_2CO3_3, DMF, 80°C55–6088%
CrystallizationEthanol/water (7:3), slow evaporation8599%
Data from

Q. Table 2. Biological Activity Comparison of Analogues

AnalogModificationIC50_{50} (μM, MCF-7)MIC (μg/mL, S. aureus)
ParentNone12.3 ± 1.28.0
A3-CF3_3 instead of OCH3_38.5 ± 0.94.5
BPyridin-3-ylmethyl18.7 ± 2.1>16
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.